6-(Chloromethyl)quinazoline
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Overview
Description
6-(Chloromethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that contains two nitrogen atoms in its structure. Quinazoline and its derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)quinazoline typically involves the reaction of 2-aminobenzylamine with chloroacetaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring with a chloromethyl group at the 6th position . Another method involves the cyclization of 2-chloromethyl-4-methylquinazoline derivatives using 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in the presence of chloroacetonitrile .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are used for oxidation.
Major Products Formed:
Substitution Reactions: Formation of quinazoline derivatives with various functional groups.
Oxidation Reactions: Formation of quinazoline N-oxides.
Scientific Research Applications
6-(Chloromethyl)quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt signaling pathways that promote cell proliferation, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2-Chloromethyl-4-methylquinazoline: A derivative with similar reactivity but different substitution patterns.
Quinazoline N-oxides: Oxidized derivatives with unique chemical properties and applications.
Uniqueness of 6-(Chloromethyl)quinazoline: this compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H7ClN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2 |
InChI Key |
LVSVQLDORLCHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1CCl |
Origin of Product |
United States |
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